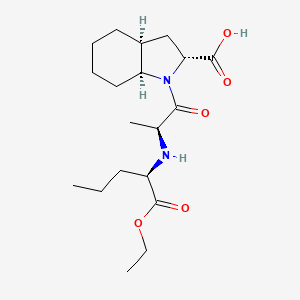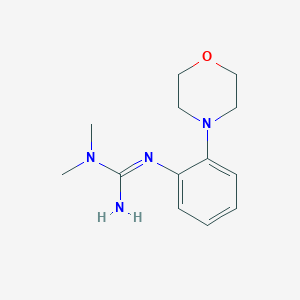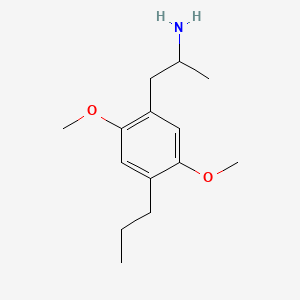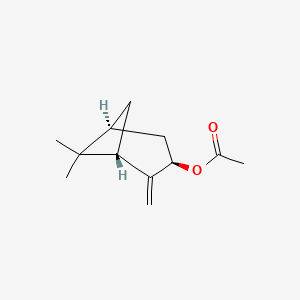
Pinocarvyl acetate, trans-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinocarvyl acetate, trans-(-)-, is a naturally occurring organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol . It is a bicyclic monoterpene ester derived from pinocarveol, a component found in essential oils of various coniferous trees . This compound is known for its pleasant aroma and is used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pinocarvyl acetate, trans-(-)-, can be synthesized through the esterification of pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of pinocarvyl acetate, trans-(-)-, involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Pinocarvyl acetate, trans-(-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone, a ketone derivative.
Reduction: Reduction of pinocarvyl acetate can yield pinocarveol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed.
Major Products
Oxidation: Pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted pinocarvyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pinocarvyl acetate, trans-(-)-, has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of pinocarvyl acetate, trans-(-)-, involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Pinocarvyl acetate, trans-(-)-, is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its stereoisomers . Its trans configuration allows for different interactions with biological targets, leading to unique therapeutic potentials .
Propiedades
Número CAS |
4955-29-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1S,3R,5S)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m0/s1 |
Clave InChI |
UDBAGFUFASPUFS-HBNTYKKESA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H]2C[C@H](C1=C)C2(C)C |
SMILES canónico |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



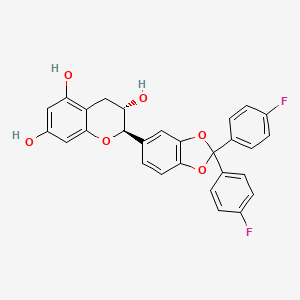
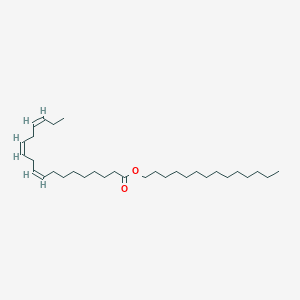

![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)

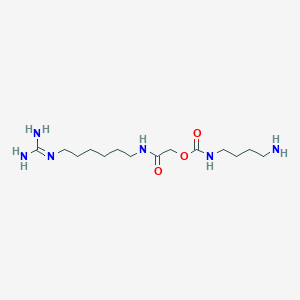
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
